N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a cyclohexene carboxamide moiety. The 7-fluoro substituent on the benzoxazepine ring and the cyclohexene group contribute to its unique electronic and steric properties, making it a candidate for pharmacological studies targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c19-15-6-7-16-14(10-15)11-21(17(22)12-24-16)9-8-20-18(23)13-4-2-1-3-5-13/h1-2,6-7,10,13H,3-5,8-9,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOXJUFPSPLPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide typically involves the following steps:
Formation of the Fluorobenzoxazepinone Core:
The fluoro-substituted benzoxazepinone is synthesized from appropriate aniline derivatives through a series of electrophilic aromatic substitution and cyclization reactions.
Typical conditions involve the use of acylating agents like acetic anhydride, under reflux conditions in a polar solvent such as acetonitrile or methanol.
Ethylation:
The ethylation of the benzoxazepinone is achieved by reacting with bromoethane under basic conditions. Strong bases like sodium hydride or potassium carbonate are commonly used to facilitate this reaction.
Cyclohexenecarboxamide Formation:
The final step involves coupling the ethylated fluoro-benzoxazepinone with cyclohex-3-enecarboxylic acid via amide bond formation. This step often employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods optimize these synthetic routes for large-scale output. This often involves continuous flow chemistry techniques, utilizing automated reaction systems to maintain precise control over reaction conditions and improve yield and purity. Process optimization focuses on minimizing waste and reducing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the oxo group into a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles like alkoxide ions.
Common Reagents and Conditions
Oxidation with potassium permanganate in aqueous medium.
Reduction using sodium borohydride in ethanol.
Substitution using sodium methoxide in methanol.
Major Products
The major products of these reactions include hydroxyl-substituted analogs, further fluorinated derivatives, and various substitution products based on the nucleophiles used.
Scientific Research Applications
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide has diverse applications across several fields:
Chemistry: Utilized as a building block for more complex organic syntheses.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties due to its ability to modulate biological pathways.
Industry: Employed in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymatic pathways, leading to reduced inflammation or cell proliferation. The fluoro group enhances binding affinity by forming stronger interactions with the target sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: Chloro-Substituted Derivative
A closely related analog, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide , differs only in the halogen substituent (Cl instead of F) at position 7 of the benzoxazepine ring. Key comparisons include:
The chloro analog’s higher molecular weight and lipophilicity may enhance membrane permeability but reduce metabolic stability compared to the fluoro derivative. Fluorine’s smaller atomic radius and electronegativity could improve target binding specificity in CNS applications .
Heterocyclic Analog: Benzothiazine Derivative
The compound (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-6-yl)amino]methyl}pyrrolo[2,3-d][1,4]oxepin-6(7H)-yl]acetate () shares a fused heterocyclic system but differs in ring structure (thiazine vs. oxazepine) and substituents.
The benzothiazine’s sulfur atom introduces distinct electronic effects and conformational flexibility, which may influence solubility and binding kinetics compared to the oxazepine-based fluoro compound .
Hypothetical Pharmacological Implications
- Fluoro vs. Chloro : Fluorine’s electronegativity may enhance interactions with polar residues in enzyme active sites, while chlorine’s bulkiness could improve hydrophobic binding in less polar pockets .
- Oxazepine vs. Thiazine : The oxazepine’s oxygen atom may participate in hydrogen bonding, whereas the thiazine’s sulfur could engage in van der Waals interactions or modulate redox properties .
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the available data on its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features several notable structural components:
- Fluorinated benzoxazepine moiety : The presence of a fluorine atom enhances its lipophilicity and binding affinity to biological targets.
- Cyclohexene carboxamide : This component may contribute to the compound's overall biological activity by facilitating interactions with various enzymes and receptors.
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes:
- Refluxing with appropriate reagents : Utilizing specific catalysts and solvents to promote the formation of the desired cyclohexene structure.
- Modification of existing compounds : Starting from simpler precursors that can be functionalized to yield the final product.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The structural features allow for interactions with various receptors, influencing signal transduction pathways that regulate cell function.
Potential Applications
This compound holds promise in several therapeutic areas:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.
- Antimicrobial Properties : The presence of the triazole ring in related compounds has been associated with antimicrobial activity.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related research provides valuable insights:
| Compound | Biological Activity | Reference |
|---|---|---|
| 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole | Antitubercular activity | |
| 1-(Phenyl)-5-(substituted phenyl)-1H-1,2,3-triazole | Anticancer properties | |
| 3-Aryltriazoles | Antimicrobial effects |
These findings indicate that compounds sharing structural similarities with this compound exhibit significant biological activities that warrant further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
